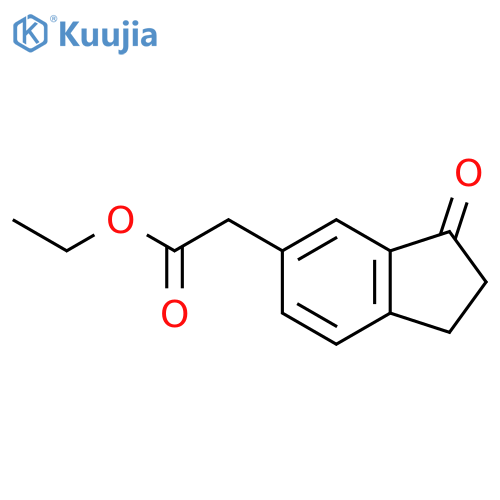

Cas no 206111-97-9 (1H-Indene-5-acetic acid, 2,3-dihydro-3-oxo-, ethyl ester)

206111-97-9 structure

商品名:1H-Indene-5-acetic acid, 2,3-dihydro-3-oxo-, ethyl ester

CAS番号:206111-97-9

MF:C13H14O3

メガワット:218.248464107513

CID:3900519

1H-Indene-5-acetic acid, 2,3-dihydro-3-oxo-, ethyl ester 化学的及び物理的性質

名前と識別子

-

- 1H-Indene-5-acetic acid, 2,3-dihydro-3-oxo-, ethyl ester

-

- インチ: 1S/C13H14O3/c1-2-16-13(15)8-9-3-4-10-5-6-12(14)11(10)7-9/h3-4,7H,2,5-6,8H2,1H3

- InChIKey: QWGCHPOHXMFZTA-UHFFFAOYSA-N

- ほほえんだ: C1C2=C(C=C(CC(OCC)=O)C=C2)C(=O)C1

じっけんとくせい

- 密度みつど: 1.183±0.06 g/cm3(Predicted)

- ふってん: 350.3±21.0 °C(Predicted)

1H-Indene-5-acetic acid, 2,3-dihydro-3-oxo-, ethyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-25168326-1.0g |

ethyl 2-(3-oxo-2,3-dihydro-1H-inden-5-yl)acetate |

206111-97-9 | 95% | 1.0g |

$0.0 | 2023-02-03 |

1H-Indene-5-acetic acid, 2,3-dihydro-3-oxo-, ethyl ester 関連文献

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

3. Water

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

206111-97-9 (1H-Indene-5-acetic acid, 2,3-dihydro-3-oxo-, ethyl ester) 関連製品

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量